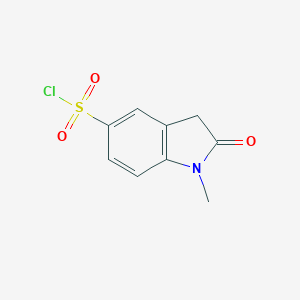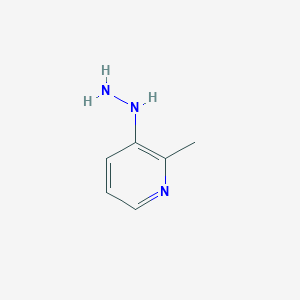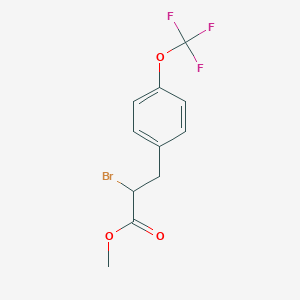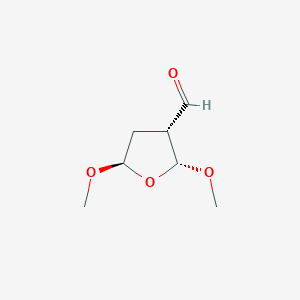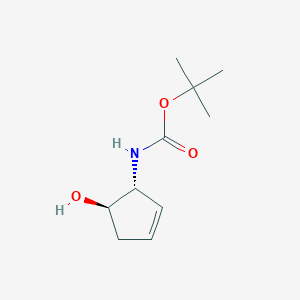
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-) is a chemical compound with potential applications in scientific research. It is a derivative of carbamic acid and is commonly known as N-Boc-5-hydroxy-L-proline. The compound is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-Boc-5-hydroxy-L-proline is not fully understood. However, it is believed to act as a proline analog and can potentially interact with proline-dependent enzymes and receptors.
Biochemical and physiological effects:
N-Boc-5-hydroxy-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been shown to inhibit the activity of various proteases, including HIV-1 protease and thrombin. Additionally, N-Boc-5-hydroxy-L-proline has been reported to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Boc-5-hydroxy-L-proline in lab experiments is its potential as a building block for the synthesis of various bioactive molecules. The compound is relatively easy to synthesize and can be readily modified to introduce various functional groups. However, one of the limitations of using N-Boc-5-hydroxy-L-proline is its potential toxicity. The compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-Boc-5-hydroxy-L-proline. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's interactions with proline-dependent enzymes and receptors. Additionally, the compound's potential as a building block for the synthesis of peptides and proteins could be further explored. Finally, the compound's potential as an antitumor agent could be further investigated, with a focus on its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-Boc-5-hydroxy-L-proline involves the reaction of L-proline with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-L-proline is then reacted with 2,3-epoxy-5-hydroxycyclopentanone in the presence of a Lewis acid catalyst to give N-Boc-5-hydroxy-L-proline.
Applications De Recherche Scientifique
N-Boc-5-hydroxy-L-proline has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various bioactive molecules such as protease inhibitors, enzyme inhibitors, and antitumor agents. The compound has also been studied for its potential use in the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
162062-93-3 |
|---|---|
Nom du produit |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
Clé InChI |
RSUHUFNWMMJITO-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
SMILES canonique |
CC(C)(C)OC(=O)NC1C=CCC1O |
Synonymes |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




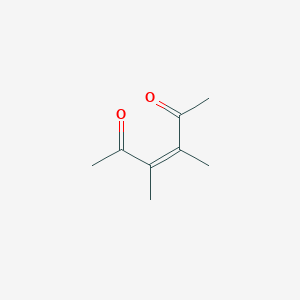

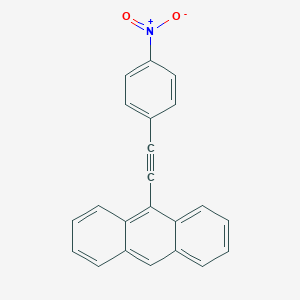
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)





